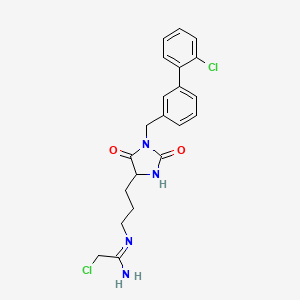

PAD3-IN-1

描述

属性

IUPAC Name |

2-chloro-N'-[3-[1-[[3-(2-chlorophenyl)phenyl]methyl]-2,5-dioxoimidazolidin-4-yl]propyl]ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2/c22-12-19(24)25-10-4-9-18-20(28)27(21(29)26-18)13-14-5-3-6-15(11-14)16-7-1-2-8-17(16)23/h1-3,5-8,11,18H,4,9-10,12-13H2,(H2,24,25)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAMTPWAOJULCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CN3C(=O)C(NC3=O)CCCN=C(CCl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PAD3-IN-1: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Protein Arginine Deiminase 3 (PAD3) has emerged as a significant therapeutic target in various pathologies, including neurodegenerative diseases and certain cancers. This document provides a comprehensive technical overview of the mechanism of action of PAD3-IN-1, a potent and selective inhibitor of PAD3. We will delve into its inhibitory kinetics, cellular activity, and the signaling pathways it modulates. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for research and development professionals.

Introduction to PAD3 and Its Inhibition

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination. This conversion of a positively charged arginine to a neutral citrulline can significantly alter protein structure and function, thereby impacting various cellular processes.[1][2] There are five PAD isozymes in mammals (PAD1, 2, 3, 4, and 6), each with distinct tissue distribution and substrate specificities.[2][3]

PAD3 is predominantly expressed in the epidermis and hair follicles.[1] Dysregulation of PAD3 activity has been implicated in the neurodegenerative response to spinal cord injury and as a modulator of cell growth through the apoptosis-inducing factor (AIF) pathway.[4][5] Given its role in disease, the development of specific PAD3 inhibitors is of significant interest. This compound (also referred to as compound 14b) is a small molecule inhibitor designed for high potency and selectivity towards PAD3.[4][6]

Quantitative Inhibitory Profile of this compound

This compound demonstrates significant potency and selectivity for PAD3 over other PAD isoforms. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inactivation rate constant (k_inact/K_I).

| Parameter | PAD1 | PAD2 | PAD3 | PAD4 | Reference |

| IC50 (µM) | 120 | 27.5 | 4.5 | 30.5 | [6] |

| k_inact/K_I (M⁻¹min⁻¹) | - | - | 15,600 | - | [4] |

Table 1: Inhibitory Potency and Selectivity of this compound. The data illustrates the greater than 10-fold selectivity of this compound for PAD3 compared to other tested PAD isoforms based on IC50 values. The k_inact/K_I value further highlights its potent inhibition of PAD3.

Core Mechanism of Action

This compound acts as a mechanism-based irreversible inhibitor. It contains a chloroacetamidine warhead that covalently modifies a critical cysteine residue within the active site of PAD3, leading to its inactivation.[4] This irreversible binding prevents the enzyme from catalyzing the conversion of arginine to citrulline.

Signaling Pathways Modulated by this compound

3.1.1. Inhibition of the PAD3-AIF Apoptosis Pathway

PAD3 plays a crucial role in a specific caspase-independent apoptosis pathway involving the Apoptosis Inducing Factor (AIF).[5] Under conditions of cellular stress, such as increased intracellular calcium levels, PAD3 is activated. Activated PAD3 is required for the translocation of AIF from the mitochondria to the nucleus, a key step in initiating apoptosis.[5] this compound, by inhibiting PAD3, prevents the nuclear translocation of AIF, thereby protecting cells from this form of apoptosis.

Caption: PAD3-AIF mediated apoptosis pathway and the inhibitory action of this compound.

3.1.2. Regulation of PAD3 Expression via the JAK2/STAT5 Pathway

The expression of PAD3 itself is subject to regulation. For instance, in mammary gland cells, the prolactin signaling pathway, which involves Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5), has been shown to upregulate PAD3 expression. While this compound directly inhibits PAD3 enzyme activity, understanding the upstream regulation of PAD3 expression provides a broader context for its biological roles.

Caption: Prolactin-JAK2/STAT5 signaling pathway leading to the expression of PAD3.

Experimental Protocols

Enzymatic Assay for PAD3 Inhibition (IC50 Determination)

The inhibitory potency of this compound is determined using a fluorescence-based enzymatic assay that measures the amount of ammonia (B1221849) produced during the deimination reaction.

Principle: PAD3 catalyzes the deimination of a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), which produces ammonia. The released ammonia reacts with a detector reagent to yield a fluorescent product. The fluorescence intensity is directly proportional to PAD3 activity.[1][7]

Materials:

-

Human recombinant PAD3 enzyme

-

PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM CaCl₂, 5 mM DTT)

-

N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate

-

Ammonia detector reagent

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 405-415 nm, Emission: 470-480 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in PAD Assay Buffer. Reconstitute and dilute the PAD3 enzyme and BAEE substrate in PAD Assay Buffer according to the manufacturer's instructions.

-

Assay Reaction:

-

To each well of the 96-well plate, add the PAD Assay Buffer.

-

Add the serially diluted this compound or vehicle control.

-

Add the diluted PAD3 enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the BAEE substrate to all wells.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection: Add the ammonia detector reagent to each well and incubate for a further 15-20 minutes at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader at the specified wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the PAD3 enzymatic inhibition assay.

Cellular Assay: Rescue of Thapsigargin-Induced Cell Death

This assay assesses the ability of this compound to protect cells from apoptosis induced by thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump that causes an increase in intracellular calcium.

Principle: Thapsigargin treatment in HEK293T cells overexpressing PAD3 leads to a rapid increase in intracellular calcium, activating PAD3 and inducing AIF-mediated apoptosis.[8] A cell-permeable PAD3 inhibitor will block this pathway and promote cell survival, which can be quantified using a cell viability assay like the methylene (B1212753) blue assay.

Materials:

-

HEK293T cells

-

PAD3 expression vector

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

Thapsigargin

-

This compound

-

Methylene blue solution

-

Extraction buffer (e.g., 0.1 M HCl in ethanol)

-

96-well cell culture plates

-

Microplate reader (absorbance at ~655 nm)

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect the cells with the PAD3 expression vector using a suitable transfection reagent and incubate for 24-48 hours.

-

-

Inhibitor Treatment:

-

Pre-treat the transfected cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

-

Induction of Apoptosis:

-

Add thapsigargin (e.g., 1 µM) to the wells to induce cell death.

-

Incubate for 24 hours.

-

-

Methylene Blue Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with methylene blue solution for 30 minutes at room temperature.

-

Wash the plate extensively with water to remove excess stain.

-

-

Extraction and Measurement:

-

Add the extraction buffer to each well to solubilize the stain.

-

Measure the absorbance at ~655 nm using a microplate reader.

-

-

Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of cell survival relative to the untreated control and plot against the inhibitor concentration.

Caption: Workflow for the thapsigargin-induced cell death rescue assay.

Conclusion

This compound is a potent and selective irreversible inhibitor of PAD3. Its mechanism of action is centered on the covalent modification of the active site cysteine, which effectively blocks the enzyme's catalytic activity. In a cellular context, this inhibition has been shown to prevent apoptosis mediated by the PAD3-AIF signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PAD3 inhibition and to utilize this compound as a valuable chemical probe. The provided visualizations of the relevant signaling pathways and experimental workflows are intended to facilitate a clear and concise understanding of the core mechanisms.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Multiple Structurally-Distinct, Nonpeptidic Small Molecule Inhibitors of Protein Arginine Deiminase 3 Using a Substrate- Based Fragment Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of calcium-induced cell death in human neural stem cells by the novel peptidylarginine deiminase–AIF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Peptidylarginine Deiminase 3 (PAD3) and its Inhibition

Disclaimer: The term "PAD3-IN-1" does not correspond to a known inhibitor in the reviewed scientific literature. This guide provides a comprehensive overview of Peptidylarginine Deiminase 3 (PAD3), its function, and the characteristics of well-documented PAD3 inhibitors.

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination. This conversion from a positively charged arginine to a neutral citrulline can significantly alter protein structure and function.[1][2] In humans, five PAD isozymes (PAD1-4 and PAD6) have been identified, each with distinct tissue-specific expression and cellular localization.[3] PAD3 is predominantly found in hair follicles and keratinocytes, as well as the epidermis and uterus.[2] Dysregulated PAD activity is implicated in various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis, making PADs attractive therapeutic targets.[3]

Quantitative Data on PAD Inhibitors

Several inhibitors have been developed that target PAD enzymes. Cl-amidine is a well-known pan-PAD inhibitor, while F4-amidine and Cl4-amidine have been identified as potent and selective inhibitors of PAD3.[3] The inhibitory activities of these compounds against various PAD isoforms are summarized below.

| Inhibitor | Target PAD Isoform | IC50 (μM) | k_inact / K_I (M⁻¹min⁻¹) | Notes |

| Cl-amidine | PAD1 | 0.8[4][5][6] | 37,000[7] | Irreversible, pan-PAD inhibitor.[3][8] |

| PAD2 | - | 1,200[7] | ||

| PAD3 | 6.2[4][5][6] | 2,000[7] | ||

| PAD4 | 5.9[4][5][6] | 13,000[7] | ||

| F4-amidine | PAD3 | - | - | Potent and selective PAD3 inhibitor.[3] |

| Cl4-amidine | PAD3 | - | - | The most potent PAD3 inhibitor described to date.[3][9] |

Core Functions and Signaling Pathways of PAD3

PAD3 plays a crucial role in processes requiring structural protein modification. In hair follicles, its activity is essential for the proper formation of the hair shaft.[2] Emerging research has also highlighted its role in other biological contexts.

Regulation of PAD3 Expression: In mammary epithelial cells, the expression of PAD3 is upregulated by prolactin. This induction is mediated by the JAK2/STAT5 signaling pathway, which is critical for gene expression during lactation.[9]

Pathophysiological Roles:

-

Cancer: PAD3 expression has been noted in pancreatic ductal adenocarcinoma (PDAC) cell lines. Inhibition of PAD3 in these cells has been shown to reduce cancer cell invasion and modulate the secretion of extracellular vesicles (EVs) to carry more anti-oncogenic microRNAs.[10]

-

Cell Death: PAD3 is an upstream regulator of Ca²⁺ dependent cell death. It citrullinates the Apoptosis Inducing Factor (AIF), which is necessary for its translocation to the nucleus to induce apoptosis.[11]

PAD3 Signaling and Inhibition Mechanism

The following diagram illustrates the upstream regulation of PAD3 expression via the Prolactin-JAK2-STAT5 pathway and the downstream enzymatic action of PAD3, which is blocked by its inhibitors.

Experimental Protocols

In Vitro PAD Enzyme Activity Assay (Fluorometric)

This protocol is a general method for measuring PAD activity and screening for inhibitors using a fluorogenic substrate.

Principle: This assay uses a modified arginine substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). When the arginine is unmodified, a subsequent developing step can release the free, fluorescent AMC. However, if PAD citrullinates the arginine, the developer cannot release AMC. Therefore, PAD activity is inversely proportional to the fluorescent signal.[12][13]

Materials:

-

Recombinant human PAD3 enzyme

-

PAD assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 5 mM DTT, 10 mM CaCl₂, pH 7.6)

-

Fluorogenic PAD substrate (e.g., Z-Arg-AMC)

-

Test inhibitor (e.g., Cl4-amidine) dissolved in DMSO

-

Developer solution

-

96-well black microtiter plate

-

Fluorometric plate reader (Ex/Em: 355-365 nm / 445-455 nm)

Procedure:

-

Preparation: Prepare serial dilutions of the test inhibitor in PAD assay buffer.

-

Enzyme & Inhibitor Incubation: To the wells of the 96-well plate, add the PAD3 enzyme and an equal volume of the diluted test inhibitor or vehicle (DMSO). Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Quenching & Development: Stop the reaction and develop the signal by adding the developer solution to each well. Incubate for an additional 15 minutes at 37°C.

-

Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PAD3 Inhibition Assay

This protocol assesses the ability of an inhibitor to rescue cells from PAD3-mediated cell death.

Principle: In HEK293T cells overexpressing PAD3, treatment with thapsigargin (B1683126) rapidly increases intracellular calcium levels, leading to PAD3 activation and subsequent cell death. A cell-permeable PAD3 inhibitor can block this process and promote cell survival.[11]

Materials:

-

HEK293T cells stably expressing PAD3

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thapsigargin

-

Test inhibitor (e.g., Cl4-amidine) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed PAD3-expressing HEK293T cells into a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) and incubate for 1 hour.

-

Induction of Cell Death: Add thapsigargin to the wells (final concentration typically in the low micromolar range) to induce a rapid influx of intracellular calcium.

-

Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C.

-

Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal of inhibitor-treated wells to the vehicle control. Plot the percent cell survival against inhibitor concentration to evaluate efficacy. A successful inhibitor will show a dose-dependent increase in cell survival.[11]

Workflow for PAD Inhibitor Discovery and Characterization

The diagram below outlines a typical workflow for identifying and validating novel PAD inhibitors.

References

- 1. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAD - Creative Enzymes [creative-enzymes.com]

- 3. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. stemcell.com [stemcell.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Peptidylarginine Deiminase 3 (PAD3) Is Upregulated by Prolactin Stimulation of CID-9 Cells and Expressed in the Lactating Mouse Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomol.com [biomol.com]

- 13. caymanchem.com [caymanchem.com]

The Discovery and Development of PAD3-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of PAD3-IN-1, a selective inhibitor of Protein Arginine Deiminase 3 (PAD3). This document details the scientific rationale, key experimental data, and methodologies employed in the identification and characterization of this compound.

Introduction to PAD3 and Its Role in Disease

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline.[1][2] This process, known as citrullination or deimination, can alter the structure and function of proteins, thereby influencing various physiological and pathological processes.[2] In mammals, the PAD family consists of five isoforms (PAD1, 2, 3, 4, and 6), each with distinct tissue-specific expression patterns and subcellular localizations.[2][3]

PAD3 is notably expressed in the epidermis and hair follicles.[4] Dysregulated PAD3 activity has been implicated in a range of diseases, including cancer and the neurodegenerative response to spinal cord injury, making it a compelling target for therapeutic intervention.[1][4][5] The development of selective PAD3 inhibitors is therefore of significant interest for studying its biological functions and for the potential treatment of associated pathologies.[2]

Discovery of this compound

This compound (also identified as compound 14b) is a small molecule inhibitor of protein arginine deiminase with notable selectivity for the PAD3 isoform.[1][5] Its discovery was the result of a substrate-based fragment approach aimed at identifying nonpeptidic small molecule inhibitors of PAD3.[4] This strategy involves identifying small molecular fragments that can serve as substrates for the target enzyme and then optimizing these fragments to create potent and selective inhibitors.[4]

In Vitro Inhibitory Activity of this compound

This compound has been characterized by its inhibitory activity against various PAD isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for PAD3 over other isoforms.

| Enzyme | This compound IC50 (μM) |

| PAD1 | 120[1][5] |

| PAD2 | 27.5[1][5] |

| PAD3 | 4.5[1][5] |

| PAD4 | 30.5[1][5] |

For comparative purposes, the inhibitory activities of other relevant PAD inhibitors are provided below.

| Inhibitor | PAD1 IC50 (μM) | PAD3 IC50 (μM) | PAD4 IC50 (μM) |

| Cl-amidine | 0.8[6] | 6.2[6] | 5.9[6] |

Mechanism of Action

PAD enzymes, including PAD3, catalyze the conversion of arginine to citrulline within protein substrates. This enzymatic reaction is calcium-dependent.[1] this compound acts as an inhibitor of this catalytic activity. The substrate-based design of this compound suggests that it likely interacts with the active site of the PAD3 enzyme, preventing the binding and/or conversion of its natural substrates.

Experimental Protocols

The following are generalized protocols for key experiments typically used in the characterization of PAD inhibitors, based on common methodologies in the field.

PAD Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the activity of a PAD enzyme by 50%.

-

Reagents and Buffers:

-

Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4).

-

Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).

-

Assay Buffer: Tris-HCl buffer, pH 7.6, containing CaCl2 and dithiothreitol (B142953) (DTT).

-

Colorimetric reagent for detecting ammonia (B1221849) or citrulline.

-

This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the PAD enzyme to each well.

-

Add the inhibitor dilutions to the wells and incubate for a specified time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Allow the reaction to proceed for a set period.

-

Stop the reaction and add the colorimetric reagent to quantify the amount of product formed (e.g., citrulline or ammonia).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Preclinical Development and Future Directions

The selective nature of this compound makes it a valuable research tool for elucidating the specific roles of PAD3 in health and disease.[1][5] Its potential therapeutic applications are linked to conditions where PAD3 activity is dysregulated, such as in certain cancers and neurodegenerative conditions.[1][4] Further preclinical development would involve assessing its efficacy and safety in cellular and animal models of these diseases. Optimization of its pharmacokinetic and pharmacodynamic properties will also be crucial for its advancement as a potential therapeutic agent. The continued development of PAD3-selective inhibitors like this compound holds promise for novel therapeutic strategies targeting PAD3-mediated pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

PAD3-IN-1 Inhibitor Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Deiminase 3 (PAD3) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes. Dysregulation of PAD3 activity has been implicated in several diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target. PAD3-IN-1 is a small molecule inhibitor of protein arginine deiminases, demonstrating notable selectivity for PAD3 over other PAD isoforms. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a summary of its known involvement in cellular signaling pathways.

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of this compound against four different PAD isoforms was determined by measuring the half-maximal inhibitory concentration (IC50). The results demonstrate that this compound is significantly more potent against PAD3, with a more than 10-fold selectivity over PAD1, PAD2, and PAD4.

| Target | IC50 (μM)[1][2][3] |

| PAD1 | 120 |

| PAD2 | 27.5 |

| PAD3 | 4.5 |

| PAD4 | 30.5 |

Experimental Protocols

The determination of IC50 values for PAD inhibitors is typically achieved through in vitro enzymatic assays that measure the rate of citrulline production. A common and well-established method is the colorimetric assay, which is detailed below.

Protocol: Colorimetric PAD Activity Assay for IC50 Determination

This protocol outlines a standard procedure for measuring PAD activity and determining the IC50 value of an inhibitor.

Materials:

-

Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)

-

This compound inhibitor

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Colorimetric Reagent A: Diacetyl monoxime solution

-

Colorimetric Reagent B: Antipyrine/H₂SO₄ solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of recombinant PAD enzymes in an appropriate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor to test a range of concentrations.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well plate, add a fixed concentration of a specific PAD isozyme to each well containing varying concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate (BAEE) to each well.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a strong acid, which is often included in the colorimetric reagents.

-

-

Color Development:

-

Add Colorimetric Reagent A followed by Colorimetric Reagent B to each well.

-

Heat the plate at 95-100°C for 10-15 minutes to allow for color development. The citrulline produced reacts with the reagents to form a colored product.

-

-

Data Acquisition:

-

After cooling the plate to room temperature, measure the absorbance at the appropriate wavelength (typically around 460-490 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme) from all readings.

-

Normalize the data by setting the absorbance of the vehicle control (no inhibitor) as 100% activity.

-

Plot the percentage of PAD activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

-

Signaling Pathways and Visualizations

PAD3 has been identified as a component of distinct signaling pathways, influencing cellular processes such as gene expression and apoptosis.

Prolactin-Induced Upregulation of PAD3

In mammary epithelial cells, the hormone prolactin has been shown to upregulate the expression of PAD3. This occurs through the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.

Caption: Prolactin/JAK2/STAT5 signaling pathway leading to PAD3 upregulation.

Role of PAD3 in AIF-Mediated Apoptosis

PAD3 is implicated in a caspase-independent apoptosis pathway involving the Apoptosis Inducing Factor (AIF).[4] Upon receiving an apoptotic stimulus that leads to increased intracellular calcium, PAD3 can translocate to the nucleus. This process is associated with the translocation of AIF from the mitochondria to the nucleus, where it induces chromatin condensation and DNA fragmentation.

Caption: PAD3 involvement in AIF-mediated apoptosis.

Experimental Workflow: IC50 Determination

The following diagram illustrates the logical flow of the biochemical assay for determining the IC50 of this compound.

Caption: Workflow for the biochemical IC50 determination of this compound.

References

- 1. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of calcium-induced cell death in human neural stem cells by the novel peptidylarginine deiminase–AIF pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PAD3-IN-1 and its Effects on Citrullination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Deiminase 3 (PAD3) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine to citrulline, a process known as citrullination. This conversion, which results in the loss of a positive charge, can significantly alter protein structure and function. Dysregulated PAD3 activity has been implicated in various physiological and pathological processes, including epidermal differentiation, hair follicle formation, and apoptosis. Consequently, the development of selective PAD3 inhibitors is of significant interest for both basic research and therapeutic applications. This technical guide provides a comprehensive overview of PAD3-IN-1, a potent and selective inhibitor of PAD3. It details the inhibitor's biochemical activity, the experimental protocols for its characterization, and its effects on citrullination. Furthermore, this guide elucidates the role of PAD3 in the Apoptosis-Inducing Factor (AIF)-mediated cell death pathway, a key process modulated by this enzyme.

Introduction to Citrullination and PAD3

Citrullination is an irreversible post-translational modification catalyzed by the family of Peptidylarginine Deiminases (PADs). In humans, this family comprises five isozymes: PAD1, PAD2, PAD3, PAD4, and PAD6. These enzymes convert positively charged arginine residues within proteins to the neutral amino acid citrulline.[1][2] This alteration can have profound effects on protein folding, protein-protein interactions, and downstream signaling pathways.[2]

PAD3 is predominantly expressed in the epidermis and hair follicles, where it plays a crucial role in skin and hair keratinization by citrullinating structural proteins like trichohyalin and filaggrin.[2] Beyond its structural roles, emerging evidence has identified PAD3 as a key regulator of apoptosis. Specifically, PAD3 is required for the apoptosis-inducing factor (AIF)-mediated cell death pathway, positioning it as an upstream regulator of this caspase-independent apoptotic process.[3][4][5] Given its involvement in these critical cellular functions, PAD3 has emerged as a promising target for therapeutic intervention in various diseases.

This compound: A Selective PAD3 Inhibitor

This compound (also referred to as compound 14b in its primary publication) is a potent, non-peptidic, and selective small molecule inhibitor of PAD3.[1][4] It was identified through a substrate-based fragment discovery method, which involves identifying small molecule substrates of the enzyme and then converting them into mechanism-based irreversible inhibitors.[1] this compound contains a chloroacetamidine "warhead" that covalently modifies the active site cysteine residue of PAD enzymes, leading to irreversible inhibition.[1]

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound were determined against multiple PAD isozymes. The efficiency of irreversible inhibitors is best described by the second-order rate constant kinact/KI, while the half-maximal inhibitory concentration (IC50) provides a comparative measure of potency.

| Inhibitor | Target Enzyme | IC50 (μM) [4] | kinact/KI (M-1min-1) [6] |

| This compound | PAD1 | 120 | 360 |

| (CAY10727 / | PAD2 | 27.5 | 1,110 |

| Compound 14b) | PAD3 | 4.5 | 15,600 |

| PAD4 | 30.5 | 1,460 |

Table 1: Inhibitory potency and selectivity of this compound against PAD isozymes.

As shown in the table, this compound demonstrates significant selectivity for PAD3, with a kinact/KI value over 10-fold greater for PAD3 than for PAD2 and PAD4, and over 40-fold greater than for PAD1.[6] This selectivity makes this compound a valuable chemical probe for studying the specific biological functions of PAD3.

Signaling Pathway: PAD3-Mediated Apoptosis

A critical function of PAD3 is its role in a caspase-independent apoptosis pathway mediated by the Apoptosis-Inducing Factor (AIF).[3][4] Under conditions of cellular stress that lead to a sustained increase in intracellular calcium, such as treatment with thapsigargin (B1683126), PAD3 is activated.[3][7]

Activated PAD3 is required for the cleavage and subsequent translocation of AIF from the mitochondria to the nucleus.[3][4] While the precise mechanism is still under investigation, it is proposed that PAD3 may citrullinate AIF, making it susceptible to cleavage by proteases like calpain.[4] Once cleaved, the soluble AIF fragment translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, ultimately leading to cell death.[3][5] This pathway is distinct from classical apoptosis as it does not involve the activation of caspase-3.[3] Inhibition of PAD3 activity has been shown to prevent the nuclear translocation of AIF and protect cells from this form of apoptosis.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its effects on citrullination.

In Vitro PAD3 Inhibition Assay

This protocol is adapted from methods used to characterize PAD inhibitors and measures the enzymatic activity of PAD3 by quantifying citrulline production.[8]

Materials:

-

Recombinant human PAD3 enzyme

-

N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

-

This compound (or other inhibitor) dissolved in DMSO

-

Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime and antipyrine)

-

96-well microplate and plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include a DMSO vehicle control.

-

Add the PAD3 enzyme to each well (final concentration ~0.2 µM) and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrate BAEE (final concentration 10 mM). The total reaction volume is typically 60 µL.

-

Allow the reaction to proceed for 10-15 minutes at 37°C.

-

Stop the reaction by flash-freezing the plate in liquid nitrogen.

-

Quantify the amount of citrulline produced using a standard colorimetric method. This typically involves adding an acidic reagent mixture (e.g., H₂SO₄/H₃PO₄, diacetyl monoxime, antipyrine), heating at 95°C, and then measuring the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Citrullination Assay (Western Blot)

This protocol describes the detection of total protein citrullination in cell lysates following inhibitor treatment, using a chemical modification method that allows for antibody-based detection.[1]

Materials:

-

Cell line expressing PAD3 (e.g., HEK293T cells overexpressing PAD3)

-

This compound

-

Thapsigargin (to induce intracellular Ca²⁺ increase)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE equipment and PVDF membranes

-

Anti-Citrulline (Modified) Detection Kit (e.g., from Merck Millipore) or equivalent reagents:

-

Modification Reagent A (Acid mixture: H₂SO₄, H₃PO₄, FeCl₃)

-

Modification Reagent B (2,3-butanedione monoxime and antipyrine)

-

-

Primary antibody against modified citrulline

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound (or vehicle) for a predetermined time (e.g., 1-4 hours). Then, add thapsigargin (e.g., 1 µM) to induce PAD3 activity for 1-3 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Chemical Modification (in fume hood): a. Prepare the modification buffer by mixing Reagent A and Reagent B according to the kit instructions. b. Incubate the PVDF membrane in the modification buffer in a light-proof container at 37°C for 3 hours to overnight.[1] c. Rinse the membrane thoroughly with water.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour. b. Incubate with the primary anti-modified citrulline antibody (e.g., 1:1000 dilution) for 2 hours at room temperature. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour. e. Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager. A decrease in band intensity in inhibitor-treated lanes indicates reduced protein citrullination.

Thapsigargin-Induced Apoptosis Assay

This cellular assay assesses the ability of a PAD3 inhibitor to rescue cells from apoptosis induced by increased intracellular calcium.[9][10]

Materials:

-

HEK293T cells transfected with a PAD3 expression vector

-

This compound

-

Thapsigargin

-

96-well plates

-

Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8) or apoptosis detection kit (e.g., Annexin V-FITC/PI)

-

Plate reader or flow cytometer

Procedure (using CCK-8):

-

Seed PAD3-expressing HEK293T cells into a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis by adding thapsigargin to each well (e.g., final concentration of 1-2 µM). Include a no-thapsigargin control.

-

Incubate the cells for 24-48 hours at 37°C.[10]

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[9]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control. An increase in viability in the this compound treated groups compared to the thapsigargin-only group indicates a protective effect against apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel PAD3 inhibitor.

Conclusion

This compound is a valuable tool for dissecting the specific roles of PAD3 in health and disease. Its high potency and selectivity allow for targeted inhibition of PAD3, enabling researchers to probe its function in complex biological systems. The data and protocols presented in this guide offer a comprehensive resource for professionals in drug development and academic research. Understanding the inhibitory profile of this compound and its impact on cellular processes, such as the AIF-mediated apoptosis pathway, provides a solid foundation for future studies aimed at validating PAD3 as a therapeutic target and for the development of next-generation PAD inhibitors.

References

- 1. Identification of Multiple Structurally-Distinct, Nonpeptidic Small Molecule Inhibitors of Protein Arginine Deiminase 3 Using a Substrate- Based Fragment Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modulation of calcium-induced cell death in human neural stem cells by the novel peptidylarginine deiminase–AIF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Core Structure and Function of PAD3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAD3-IN-1 is a potent and selective small molecule inhibitor of Protein Arginine Deiminase 3 (PAD3).[1] PAD enzymes catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination. This conversion, which results in the loss of a positive charge, can significantly alter protein structure and function.[2][3] Dysregulated PAD activity has been implicated in a variety of diseases, making PAD enzymes, including PAD3, attractive therapeutic targets. This guide provides a comprehensive overview of the technical aspects of this compound, including its inhibitory activity, the experimental protocols to assess its function, and its role in modulating the PAD3-mediated apoptotic signaling pathway.

Core Data Presentation: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized against several PAD isoforms. The following tables summarize the key quantitative data.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound against PAD Isoforms

| PAD Isoform | IC50 (μM) |

| PAD1 | 120 |

| PAD2 | 27.5 |

| PAD3 | 4.5 |

| PAD4 | 30.5 |

Data sourced from MedchemExpress.[1]

Table 2: Kinetic Parameters of this compound

| Parameter | Value | Target |

| k_inact/K_I | 15600 M⁻¹min⁻¹ (approx.) | PAD3 |

This value indicates the efficiency of irreversible inhibition.

Experimental Protocols

PAD3 Enzyme Kinetic Assay (Ammonia Detection Method)

This protocol is a representative method for determining the kinetic parameters of PAD3 inhibition by this compound, based on the detection of ammonia (B1221849) produced during the citrullination reaction.

Materials:

-

Recombinant human PAD3 enzyme

-

This compound

-

N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate

-

PAD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 2 mM DTT)

-

Ammonia detection reagent (e.g., containing o-phthalaldehyde (B127526) and sulfite)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in PAD Assay Buffer.

-

Prepare a working solution of recombinant human PAD3 in cold PAD Assay Buffer.

-

Prepare a stock solution of BAEE in PAD Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control (solvent only).

-

Add the PAD3 enzyme solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the BAEE substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate calcium).

-

Add the ammonia detection reagent to each well.

-

Incubate at room temperature for a specified time to allow for the development of a fluorescent product.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the detection reagent (e.g., Ex/Em = 410/470 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-enzyme controls) from all readings.

-

Calculate the percentage of PAD3 activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Thapsigargin-Induced Cell Death Rescue Assay in PAD3-Expressing HEK293T Cells

This cell-based assay is used to evaluate the efficacy of this compound in a cellular context by assessing its ability to rescue cells from apoptosis induced by the SERCA pump inhibitor, thapsigargin (B1683126).

Materials:

-

HEK293T cells

-

Expression vector for human PAD3

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Thapsigargin

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white microplate

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well plate.

-

Transfect the cells with the human PAD3 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Allow for protein expression for 24-48 hours.

-

-

Inhibitor and Thapsigargin Treatment:

-

Prepare various concentrations of this compound in cell culture medium.

-

Pre-treat the PAD3-expressing HEK293T cells with the different concentrations of this compound for 1-2 hours.

-

Prepare a working solution of thapsigargin in cell culture medium.

-

Induce apoptosis by adding thapsigargin to the wells (a final concentration of 1 µM is often effective).[4] Include a vehicle control (no thapsigargin) and a positive control (thapsigargin with no inhibitor).

-

Incubate the cells for 24-48 hours.

-

-

Cell Viability Assessment:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the concentration of this compound. This will demonstrate the dose-dependent rescue effect of the inhibitor.

-

Signaling Pathways and Logical Relationships

PAD3-Mediated AIF-Dependent Apoptosis

Increased intracellular calcium levels, which can be induced by agents like thapsigargin, lead to the activation of PAD3.[1] Activated PAD3 then citrullinates various protein substrates, including the Apoptosis-Inducing Factor (AIF).[1][3] The citrullination of AIF is a critical event that is thought to induce a conformational change, leading to its cleavage and subsequent translocation from the mitochondria to the nucleus.[1] In the nucleus, AIF mediates caspase-independent apoptosis by inducing large-scale DNA fragmentation.[5] PAD3 has also been shown to associate with the cytoskeletal protein vimentin, and the disassembly of the cytoskeleton may play a role in facilitating the nuclear translocation of AIF.[1]

Caption: PAD3-AIF apoptotic pathway and the inhibitory action of this compound.

Experimental Workflow: Cell-Based Assay for this compound Efficacy

The following diagram illustrates the logical flow of the thapsigargin-induced cell death rescue experiment.

Caption: Workflow for assessing this compound's cell rescue capabilities.

References

- 1. Modulation of calcium-induced cell death in human neural stem cells by the novel peptidylarginine deiminase–AIF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fb.cuni.cz [fb.cuni.cz]

- 5. Apoptosis-Inducing Factor: Structure, Function, and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

PAD3-IN-1: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAD3-IN-1 is a chemical compound that acts as an inhibitor of Protein Arginine Deiminase 3 (PAD3). PAD enzymes catalyze the post-translational modification of proteins known as citrullination or deimination, where an arginine residue is converted to a citrulline. This process can alter the structure and function of proteins, thereby impacting various cellular pathways. This compound, also referred to as compound 14b, demonstrates notable selectivity for PAD3 over other PAD isoforms, making it a valuable tool for investigating the specific roles of this enzyme in biological processes.[1] Research has implicated PAD3 in several physiological and pathological conditions, including neurodegenerative responses to spinal cord injury and the regulation of apoptosis.[1] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the signaling pathways it influences.

Biochemical and Cellular Activity

This compound is an inhibitor of the protein arginine deiminase (PAD) family, with a more than 10-fold selectivity for PAD3 over PAD1, PAD2, and PAD4.[1] The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against various PAD isoforms.

Data Presentation: Inhibitory Activity of this compound

| PAD Isoform | IC50 (µM) |

| PAD1 | 120 |

| PAD2 | 27.5 |

| PAD3 | 4.5 |

| PAD4 | 30.5 |

Table 1: IC50 values of this compound for different PAD isoforms. Data sourced from MedchemExpress.[1]

A related compound, PAD3-IN-14b, which is understood to be the same as or a close analog of this compound, has been characterized as a potent and selective irreversible inhibitor of PAD3. For irreversible inhibitors, the ratio of the maximal rate of inactivation (kinact) to the inhibition constant (KI) is a critical measure of inhibitory efficiency.

| Compound | kinact/KI (M-1min-1) | Selectivity |

| PAD3-IN-14b | 15600 | ≥10-fold selectivity for PAD3 over PADs 1, 2, and 4 |

Table 2: Kinetic parameter for PAD3-IN-14b. Data sourced from MedKoo Biosciences.[2]

Cellular studies have demonstrated that PAD3 activity is linked to apoptosis, particularly through a pathway involving the Apoptosis Inducing Factor (AIF). Inhibition of PAD3 has been shown to rescue cells from certain apoptotic stimuli. Furthermore, research in glioblastoma cell lines has indicated that inhibition of PAD3 can affect the levels of proteins involved in mitochondrial function and cancer progression, such as prohibitin (PHB), stromal interaction molecule 1 (STIM-1), and moesin.

Experimental Protocols

In Vitro PAD3 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PAD inhibitor screening assays that measure the ammonia (B1221849) produced from the deimination of a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Human recombinant PAD3 enzyme

-

PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.7, containing 10 mM CaCl₂)

-

Dithiothreitol (DTT)

-

N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate

-

Ammonia detection reagent (e.g., a solution containing alkaline phenol (B47542) and hypochlorite, with sodium nitroprusside as an intensifier)

-

This compound

-

96-well black plate suitable for fluorescence measurement

-

Plate reader with excitation at 405-415 nm and emission at 470-480 nm

Procedure:

-

Prepare PAD Assay Buffer with DTT: Immediately before use, add DTT to the PAD Assay Buffer to a final concentration of 5 mM.

-

Prepare PAD3 Enzyme Solution: Thaw the human recombinant PAD3 enzyme on ice. Dilute the enzyme in the PAD Assay Buffer with DTT to the desired working concentration. Keep the diluted enzyme on ice.

-

Prepare Substrate Solution: Reconstitute the BAEE substrate in the PAD Assay Buffer with DTT.

-

Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the PAD Assay Buffer with DTT to achieve a range of desired concentrations for testing.

-

Assay Setup:

-

100% Initial Activity Wells: Add 20 µl of the diluted PAD3 enzyme and 5 µl of the solvent used for the inhibitor to three wells.

-

Background Wells: Add 20 µl of PAD Assay Buffer with DTT and 5 µl of the solvent to three wells.

-

Inhibitor Wells: Add 20 µl of the diluted PAD3 enzyme and 5 µl of the various this compound dilutions to triplicate wells.

-

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 25 µl of the prepared BAEE substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Ammonia Detection: Add 50 µl of the ammonia detection reagent to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Read the fluorescence on a plate reader with an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.

-

Data Analysis: Subtract the average fluorescence of the background wells from all other wells. Calculate the percentage of inhibition for each this compound concentration relative to the 100% initial activity wells. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Cellular Assay: Rescue from Thapsigargin-Induced Cell Death

This protocol describes how to assess the ability of this compound to rescue PAD3-expressing HEK293T cells from apoptosis induced by thapsigargin (B1683126), a SERCA pump inhibitor that increases intracellular calcium levels. Cell viability is determined using a methylene (B1212753) blue assay.

Materials:

-

HEK293T cells

-

HEK293T cells stably or transiently expressing human PAD3

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Thapsigargin

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Methylene blue staining solution (0.5% w/v methylene blue in 50% ethanol)

-

Elution solution (0.1 M HCl in ethanol (B145695) or 1% acetic acid in 50% ethanol)

-

96-well tissue culture plates

-

Microplate reader capable of measuring absorbance at ~665 nm

Procedure:

-

Cell Seeding: Seed both wild-type HEK293T cells and PAD3-expressing HEK293T cells into a 96-well plate at a density that will result in approximately 70-80% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Inhibitor Pre-treatment: The next day, remove the growth medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

-

Thapsigargin Treatment: Add thapsigargin to the wells to a final concentration known to induce apoptosis in these cells (e.g., 1 µM). Include wells with and without thapsigargin for all inhibitor concentrations and controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Methylene Blue Staining:

-

Carefully remove the culture medium from all wells.

-

Gently wash the cells once with PBS.

-

Add 100 µL of methylene blue staining solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the staining solution and wash the plate with distilled water several times until the water runs clear.

-

Allow the plate to air dry completely.

-

-

Dye Elution: Add 100 µL of elution solution to each well. Incubate on a plate shaker for 15-20 minutes to ensure complete elution of the dye.

-

Measurement: Read the absorbance of the eluted dye at a wavelength of approximately 665 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells (no cells) from all other readings. Calculate cell viability as a percentage of the untreated control cells. Plot the cell viability against the concentration of this compound in the presence of thapsigargin to determine the protective effect of the inhibitor.

Signaling Pathways and Experimental Workflows

PAD3-Mediated Apoptosis Signaling Pathway

PAD3 has been implicated in a caspase-independent apoptotic pathway involving the Apoptosis Inducing Factor (AIF). Under conditions of cellular stress that lead to increased intracellular calcium, PAD3 is activated. Activated PAD3 can citrullinate various proteins, including AIF. Citrullination of AIF is thought to be a crucial step for its cleavage and subsequent translocation from the mitochondria to the nucleus, where it induces chromatin condensation and DNA fragmentation, leading to apoptosis. This compound, by inhibiting PAD3, can prevent the citrullination of AIF, thereby blocking its nuclear translocation and protecting the cell from this form of apoptosis.

Caption: PAD3-AIF mediated apoptosis pathway and its inhibition by this compound.

Experimental Workflow: In Vitro PAD3 Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory potential of this compound using a colorimetric in vitro assay.

Caption: Workflow for the in vitro PAD3 inhibition assay.

Logical Relationship: this compound Selectivity

This diagram illustrates the selective inhibitory action of this compound on different PAD isoforms based on their IC50 values.

Caption: Selectivity profile of this compound against PAD isoforms.

Conclusion

This compound is a potent and selective inhibitor of PAD3, making it an indispensable tool for elucidating the specific functions of this enzyme in health and disease. Its ability to modulate PAD3 activity both in vitro and in cellular contexts allows for a detailed investigation of PAD3-mediated signaling pathways, such as the AIF-dependent apoptotic cascade. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. Further research into the downstream effects of PAD3 inhibition and the precise kinetic parameters of this compound will continue to enhance our understanding of its mechanism of action and its potential as a therapeutic lead.

References

An In-depth Technical Guide to Peptidylarginine Deiminase 3 (PAD3) in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Peptidylarginine Deiminase 3 (PAD3) enzyme, detailing its biochemical functions, kinetic properties, and significant roles in various cellular processes. It includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to support advanced research and therapeutic development.

Core Function and Catalytic Mechanism

Peptidylarginine Deiminase 3 (PAD3) is a calcium-dependent enzyme that catalyzes the post-translational modification known as citrullination or deimination.[1][2] This process involves the hydrolysis of a guanidinium (B1211019) group on a protein's arginine residue, converting it to a ureido group, thus forming the non-standard amino acid citrulline.[3] This conversion results in the loss of a positive charge, which can significantly alter the protein's structure, function, and protein-protein interactions.[4] Like PAD1 and PAD4, PAD3 is believed to employ a reverse protonation mechanism in its catalytic activity.[3][5][6][7]

PAD enzymes, including PAD3, exhibit tissue-specific expression patterns.[3][4][5][7] PAD3 is predominantly found in the epidermis and hair follicles, where it plays a crucial role in the proper formation and structural integrity of skin and hair.[1][8][9][10]

Quantitative Data: Kinetics and Inhibition

The enzymatic activity of PAD3 has been characterized using various substrates and inhibitors. The following tables summarize key quantitative data for easy comparison.

Kinetic Parameters for PAD3 Substrates

PAD3 generally shows lower catalytic efficiency with small synthetic substrates compared to PAD1 and PAD4, suggesting that longer-range interactions with larger protein substrates are important for its activity.[11]

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| N-α-Benzoyl-L-arginine amide (BAA) | 17.5 ± 6.4 | 2.1 ± 0.6 | 120 | [11] |

| N-α-Benzoyl-L-arginine methyl ester (BAME) | - | - | 120 | [11] |

| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | 7.50 | 1.73 | 230 | [11] |

| Histone H4 | - | - | 4300 ± 900 | [11] |

| AcH4-21 Peptide | 1.25 ± 0.20 | 0.14 ± 0.03 | 9000 ± 1500 | [11] |

Calcium Dependence of PAD3 Activity

PAD3 activity is strictly dependent on calcium ions, which bind cooperatively to the enzyme, inducing conformational changes necessary for catalysis.[5]

| Parameter | Value | Source |

| K0.5 for Ca2+ | Mid to high micromolar range | [5] |

| Hill Coefficient (nH) | > 1 | [5] |

Inhibitors of PAD3

Several inhibitors have been developed that target PAD3, some of which show selectivity over other PAD isozymes.

| Inhibitor | Type | IC50 (µM) | kinact/KI (M-1min-1) | Source |

| Cl-amidine | Pan-PAD inhibitor | 6.2 (for PAD3) | ~2000-2300 | [5][12] |

| F4-amidine | PAD3-selective | - | - | [3][5][6][7] |

| Cl4-amidine | PAD3-selective | - | - | [3][5][6][7] |

| PAD3-IN-1 (compound 14b) | PAD3-selective | 4.5 | - | [13] |

| PAD-PF2 | Allosteric Pan-PAD | 0.106 | - | [14] |

| Streptonigrin | Pan-PAD inhibitor | 0.43 | - | [12] |

| CAY10727 | PAD3-selective | - | - | [15] |

Role in Cellular Processes and Signaling Pathways

PAD3 is implicated in several critical cellular processes, from structural tissue formation to complex signaling in disease states.

Hair Follicle Differentiation

In the inner root sheath (IRS) and medulla of the hair follicle, PAD3 is essential for hair shaft formation.[16] Its primary substrate in this context is trichohyalin, a structural protein that becomes heavily citrullinated by PAD3.[3][17] This modification allows trichohyalin to be cross-linked by transglutaminases to itself and to keratin (B1170402) intermediate filaments, forming a rigid, resilient structure that provides mechanical strength to the hair shaft.[3][17] Mutations in the PADI3 gene that impair its enzymatic activity are linked to hair disorders such as uncombable hair syndrome and central centrifugal cicatricial alopecia.[16]

Regulation by Prolactin via JAK2/STAT5 Signaling

In mammary epithelial cells, the expression of PAD3 is upregulated by the hormone prolactin.[18] This signaling cascade is initiated by prolactin binding to its receptor, leading to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to increase the expression of target genes, including PADI3.[18] This pathway highlights a mechanism by which hormonal signals can regulate protein citrullination during physiological processes like lactation.

Role in Cancer

The role of PAD3 in cancer is emerging and appears to be context-dependent. In glioblastoma multiforme (GBM), PAD3 expression levels differ between cell lines, and isozyme-specific inhibitors have distinct effects on cancer cell behavior. Treatment of GBM cells with a PAD3 inhibitor has been shown to reduce cell invasion and modulate the expression of proteins relevant to cancer progression, such as prohibitin (PHB) and stromal interaction molecule 1 (STIM-1).

-

Prohibitin (PHB): A scaffold protein involved in cell survival, metabolism, and signaling pathways like Ras-Raf-MEK-ERK.[19][20]

-

STIM-1: An endoplasmic reticulum calcium sensor that regulates store-operated calcium entry (SOCE), a process crucial for cell proliferation and migration.[21]

-

Moesin (B1176500): A protein linking the actin cytoskeleton to the plasma membrane, implicated in cell adhesion and migration. In GBM, moesin can act as an oncogene and interacts with CD44 to activate the Wnt/β-catenin pathway.[22]

The interplay between PAD3 and these proteins suggests a role in regulating the glioblastoma tumor microenvironment and cell motility.

Involvement in Apoptosis

PAD3 activity is linked to apoptosis, or programmed cell death, particularly in response to stimuli that increase intracellular calcium levels. Thapsigargin (B1683126), an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, induces ER stress and a sustained rise in cytosolic Ca2+.[4][18] This elevation in calcium can activate PAD3, leading to the citrullination of downstream targets that may participate in the apoptotic cascade. Cell-based assays show that inhibiting PAD3 can rescue cells from thapsigargin-induced cell death, positioning PAD3 as a potential upstream regulator of this process.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PAD3 function.

Recombinant PAD3 Expression and Purification

This protocol describes the expression of His-tagged human PAD3 in E. coli and subsequent purification.

Materials:

-

pET vector containing His-tagged human PAD3

-

E. coli BL21(DE3) competent cells

-

LB medium with appropriate antibiotic (e.g., ampicillin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF

-

Wash Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 250 mM imidazole

-

Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris pH 7.8, 100 mM NaCl, 2 mM DTT, 1 mM EDTA

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column (e.g., S200)

Procedure:

-

Transformation: Transform the PAD3 expression plasmid into BL21(DE3) cells and plate on LB agar (B569324) with antibiotic.

-

Expression Culture: Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C. The next day, inoculate a large volume (e.g., 1 L) of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.25 mM. Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to improve protein solubility.[8]

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a cell disruptor or sonicator on ice.[8]

-

Clarification: Centrifuge the lysate at 40,000 x g for 40 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged PAD3.[8]

-

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound PAD3 protein using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing pure PAD3.

-

Size-Exclusion Chromatography: Pool the pure fractions, concentrate, and load onto an SEC column equilibrated with SEC Buffer for a final polishing step and to place the protein in a suitable storage buffer.[8]

-

Storage: Pool the final pure fractions, determine the concentration, flash-freeze in liquid nitrogen, and store at -80°C. Purity should be verified by SDS-PAGE.[8]

PAD3 Enzyme Activity Assays

PAD3 activity can be measured by quantifying either of its reaction products: citrulline or ammonia (B1221849).

4.2.1 Citrulline Production Assay (Colorimetric Method)

This assay is based on the colorimetric detection of citrulline.

Materials:

-

Purified PAD3 enzyme

-

Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)

-

Assay Buffer: 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT[11]

-

Color Reagent (e.g., containing diacetyl monoxime and antipyrine)

-

96-well microplate and plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding Assay Buffer and the desired concentration of substrate.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[11]

-

Initiation: Initiate the reaction by adding a known amount of purified PAD3 enzyme (e.g., 0.2 µM) to each well.[11]

-

Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 10-15 minutes) during which the activity is linear.[11]

-

Termination: Stop the reaction by flash-freezing the plate in liquid nitrogen or by adding a quenching solution like 50 mM EDTA.[11]

-

Color Development: Add the color reagent according to the manufacturer's instructions and incubate (often at 95°C) to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Quantification: Determine the amount of citrulline produced by comparing the absorbance to a standard curve generated with known concentrations of citrulline.

4.2.2 Ammonia Production Assay (Coupled Enzyme Assay)

This is a continuous spectrophotometric assay that measures the production of ammonia.

Materials:

-

Purified PAD3 enzyme

-

Substrate (e.g., BAEE)

-

Assay Buffer (as above)

-

Glutamate Dehydrogenase (GDH)

-

α-ketoglutarate

-

NADH

-

UV/VIS spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, substrate, α-ketoglutarate, NADH, and GDH.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[11]

-

Initiation: Initiate the reaction by adding purified PAD3 enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm in real-time. The conversion of NADH to NAD+ by GDH, which is coupled to the ammonia produced by PAD3, results in a decrease in absorbance.[3]

-

Calculation: Calculate the rate of ammonia production from the rate of change in absorbance using the Beer-Lambert law and the extinction coefficient of NADH.

Thapsigargin-Induced Cell Death Assay

This cell-based assay is used to evaluate the efficacy of PAD3 inhibitors in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

PAD3 expression vector

-

Transfection reagent

-

Thapsigargin

-

PAD3 inhibitor (e.g., Cl-amidine) and vehicle control (e.g., DMSO)

-

Cell culture medium (e.g., DMEM) and supplements

-

Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8)

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. The next day, transfect the cells with a PAD3-containing vector using a suitable transfection reagent.

-